REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[C:3](=O)[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[CH:13]([O-])([O-])OCC.C(OC(=O)C)(=O)C.[NH2:26][NH:27][C:28]([NH2:30])=[S:29].Br[CH2:32][C:33]([C:35]1[CH:40]=[CH:39][C:38]([Cl:41])=[C:37]([Cl:42])[CH:36]=1)=O>C(O)C>[Cl:42][C:37]1[CH:36]=[C:35]([C:33]2[N:30]=[C:28]([N:27]3[C:3]([C:2]([F:12])([F:11])[F:1])=[C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH:13]=[N:26]3)[S:29][CH:32]=2)[CH:40]=[CH:39][C:38]=1[Cl:41]
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Name
|
|
Quantity
|
3.59 g
|
Type
|
reactant
|
Smiles
|
FC(C(CC(=O)OCC)=O)(F)F
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Name
|
ethyl orthoformate
|
Quantity
|
4.49 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)([O-])[O-]
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Name
|
|
Quantity
|
5.1 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
4.02 g
|
Type
|
reactant
|
Smiles
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BrCC(=O)C1=CC(=C(C=C1)Cl)Cl
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Name
|
|
Quantity
|
1.37 g
|
Type
|
reactant
|
Smiles
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NNC(=S)N
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
the reaction mixture was stirred at room temperature for 2.5 hr
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
was heated
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Type
|
TEMPERATURE
|
Details
|
under reflux for 3.5 hr
|
Duration
|
3.5 h
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Type
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CONCENTRATION
|
Details
|
the mixture was concentrated under reduced pressure
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Type
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STIRRING
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Details
|
the mixture was stirred at 80° C. for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were collected by filtration
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)C=1N=C(SC1)N1N=CC(=C1C(F)(F)F)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.73 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |